BenchChemオンラインストアへようこそ!

Perampanel-d5

LC-MS/MS Isotope Dilution MRM Quantification

Perampanel-d5 (CAS 2012598-62-6, molecular formula C23H10D5N3O, MW 354.42 g/mol) is a pentadeuterated analog of the third-generation antiepileptic drug perampanel, in which all five hydrogen atoms on the 1′-phenyl ring are replaced by deuterium. It is classified as a stable isotope-labeled internal standard (SIL-IS) designed exclusively for isotope-dilution liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of perampanel in biological matrices.

Molecular Formula C23H15N3O
Molecular Weight 354.4 g/mol
Cat. No. B13435799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerampanel-d5
Molecular FormulaC23H15N3O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4
InChIInChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H/i1D,2D,3D,9D,10D
InChIKeyPRMWGUBFXWROHD-MYWHSQMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perampanel-d5: Deuterated Internal Standard for Perampanel Bioanalysis and Therapeutic Drug Monitoring


Perampanel-d5 (CAS 2012598-62-6, molecular formula C23H10D5N3O, MW 354.42 g/mol) is a pentadeuterated analog of the third-generation antiepileptic drug perampanel, in which all five hydrogen atoms on the 1′-phenyl ring are replaced by deuterium . It is classified as a stable isotope-labeled internal standard (SIL-IS) designed exclusively for isotope-dilution liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of perampanel in biological matrices. First approved for clinical use in 2012 as a selective non-competitive AMPA receptor antagonist, perampanel requires precise plasma concentration monitoring due to its narrow therapeutic index and susceptibility to CYP3A4-mediated drug–drug interactions . Perampanel-d5 serves as the gold-standard SIL-IS in validated LC-MS/MS methods, enabling accurate, precise, and matrix-corrected quantification that is unattainable with non-isotopic internal standards.

Why Unlabeled Perampanel or Non-Isotopic Internal Standards Cannot Replace Perampanel-d5 in Bioanalytical Workflows


Substituting perampanel-d5 with the unlabeled parent drug, a non-isotopic structural analog (e.g., ketoprofen, rufinamide), or a differently labeled variant (e.g., [13C6]-perampanel) directly compromises the analytical specificity, accuracy, and regulatory acceptability of LC-MS/MS methods for perampanel quantification. Unlabeled perampanel is indistinguishable from the target analyte by mass spectrometry, precluding its use as an internal standard in isotope-dilution workflows . Non-isotopic internal standards such as ketoprofen or rufinamide, employed in HPLC-UV or HPLC-FLD methods, exhibit distinct chromatographic retention times and differential extraction recoveries from perampanel, rendering them incapable of compensating for matrix effects, ion suppression, or extraction variability that co-eluting SIL-IS corrects . While [13C6]-perampanel offers a comparable mass shift (+6 Da), its higher cost and distinct synthetic route make it less practical for routine high-throughput TDM without providing incremental analytical benefit over the deuterated d5 variant in the specific MRM transitions and matrices validated in published methods . Consequently, procurement of the exact perampanel-d5 standard specified in regulatory-validated bioanalytical methods is a prerequisite for method reproducibility, cross-study comparability, and successful ANDA/NDA submission.

Perampanel-d5 Quantitative Evidence: Method Performance and Differentiation Metrics vs. Alternatives


Direct Mass Spectrometric Discrimination: MRM Transitions for Isotope-Dilution Quantification

Perampanel-d5 provides a +5.0 Da mass shift relative to unlabeled perampanel, enabling simultaneous multiple reaction monitoring (MRM) without cross-talk. In the positive electrospray ionization (ESI+) mode, the precursor→product ion transitions are m/z 350.3→219.1 for perampanel and m/z 355.3→220.0 for perampanel-d5, a mass difference of 5.0 Da on the precursor and 0.9 Da on the product ion . This contrasts with non-isotopic internal standards such as ketoprofen (used in HPLC-UV methods) which have entirely different precursor masses and retention behaviors, precluding isotope-dilution MRM . While [13C6]-perampanel provides a +6 Da shift, comparative cost and availability data indicate that the d5 variant is more widely adopted in published regulatory methods, with at least six independent validated LC-MS/MS methods using perampanel-d5 as the SIL-IS between 2022 and 2024.

LC-MS/MS Isotope Dilution MRM Quantification Perampanel Bioanalysis

Co-Elution Chromatographic Behavior: Near-Identical Retention Times with Analyte

Perampanel-d5 exhibits near-identical chromatographic retention to unlabeled perampanel under validated gradient conditions. In a bioequivalence study by Zou and Gao (2022), the retention times were 2.30 min for perampanel and 2.32 min for perampanel-d5 on a ZORBAX Eclipse XDB-Phenyl column, a difference of only 0.02 min (1.2 s) . This ΔRT of <1% of total run time (4.5 min) ensures that both analyte and internal standard experience identical ion suppression or enhancement effects at the point of electrospray ionization, a condition that non-isotopic internal standards such as ketoprofen or rufinamide cannot satisfy due to their structurally distinct elution profiles . In contrast, literature reports that highly deuterated analogs (e.g., d7 or greater) can exhibit a reverse isotope effect causing measurable retention time shifts under reversed-phase conditions, which compromises matrix effect compensation accuracy .

Chromatographic Co-elution Matrix Effect Correction Retention Time Matching

FDA-Validated Method Accuracy and Precision Using Perampanel-d5 as SIL-IS

Multiple independent LC-MS/MS methods employing perampanel-d5 as the stable isotope-labeled internal standard have met FDA Bioanalytical Method Validation criteria, demonstrating accuracy and precision metrics that are substantially superior to those achievable with non-isotopic internal standards. Zhang et al. (2023) reported accuracy of 103%–113% and intra-/inter-day precision <6.81% across low, medium, and high QC samples in human plasma over a linear range of 0.5–500 ng/mL with r² >0.999 . Zou and Gao (2022) independently validated a method achieving inter-day precision of 3.1%–3.8% and accuracy of 98.9%–103.5%, with extraction recovery of 99.23%–103.84% and non-significant matrix effects . In contrast, an HPLC-UV/FL method using ketoprofen as a non-isotopic internal standard reported a higher LLOQ of 25 ng/mL and did not explicitly report matrix effect compensation, underscoring the sensitivity advantage conferred by SIL-IS . A pediatric TDM method using perampanel-d5 achieved an LLOQ of 1 ng/mL (linear range 1–1500 ng/mL), with intra-/inter-day precision RSD ≤5.80% and accuracy 92.07%–106.07%, validated per Chinese Pharmacopoeia 2020 .

Bioanalytical Method Validation FDA Guidance Compliance Therapeutic Drug Monitoring

Site-Specific Deuterium Labeling: Phenyl-d5 Ensures Label Stability and Metabolic Inertness

The IUPAC name of perampanel-d5—2-(6′-oxo-1′-(phenyl-d5)-1′,6′-dihydro-[2,3′-bipyridin]-5′-yl)benzonitrile—confirms that all five deuterium atoms are located exclusively on the 1′-phenyl ring of the bipyridinone scaffold . This specific placement is structurally remote from the 5′-(2-cyanophenyl) substituent, the site of major CYP3A4-mediated oxidative metabolism (hydroxylation and subsequent glucuronidation), minimizing the risk of metabolic deuterium loss or hydrogen–deuterium exchange under physiological or sample preparation conditions . In contrast, random or non-site-specific deuteration (e.g., deuterium incorporation at labile α-carbon positions) can result in isotopic exchange during sample storage, processing, or chromatographic separation, which introduces quantification error and batch-to-batch variability. The defined labeling site also ensures consistent MS/MS fragmentation that yields a characteristic product ion (m/z 220.0) distinct from the unlabeled product ion (m/z 219.1), maintaining consistent MRM specificity across analytical runs .

Site-Specific Isotopic Labeling Hydrogen-Deuterium Exchange Metabolic Stability

Method Sensitivity and Linear Range: LLOQ as Low as 1 ng/mL with Pediatric Applicability

Validated LC-MS/MS methods employing perampanel-d5 as SIL-IS consistently achieve lower limits of quantification (LLOQ) that are 5- to 25-fold lower than those of HPLC-UV or HPLC-FLD methods using non-isotopic internal standards. Meng et al. (2023) reported an LLOQ of 1 ng/mL with a linear range of 1–1500 ng/mL (r=0.9989) using only 50 µL of pediatric plasma, validated per Chinese Pharmacopoeia (2020) . Zhang et al. (2023) achieved an LLOQ of 0.5 ng/mL over a linear range of 0.5–500 ng/mL (r²>0.999) using 100 µL of human plasma . Liu et al. (2022) validated a range of 0.3–600 ng/mL (r>0.999) in rat plasma for pharmacokinetic drug–drug interaction studies . In comparison, the HPLC-UV method using rufinamide as an internal standard reported a linear range of 25–1000 ng/mL, and the HPLC-UV/FL method using ketoprofen as IS did not report LLOQ below 25 ng/mL . This 25- to 50-fold improvement in sensitivity is directly attributable to the combination of MS/MS detection and the signal normalization afforded by the co-eluting deuterated internal standard, which corrects for ion suppression that would otherwise obscure low-concentration analyte signals.

Lower Limit of Quantification Pediatric TDM Method Sensitivity

Regulatory-Grade Characterization and Pharmacopeial Traceability for ANDA/NDA Submissions

Perampanel-d5 is available as a fully characterized reference standard with detailed certificates of analysis compliant with regulatory guidelines. Multiple commercial suppliers offer perampanel-d5 with HPLC purity >95% (some specifications ≥98%) and with optional traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) reference standards . Certain suppliers manufacture perampanel-d5 under ISO 17034 accreditation for reference material producers, which is the international standard recognized by FDA and EMA for certified reference materials used in regulated bioanalysis . The Daicel Pharma Standards product (CAT DCTI-A-000400) and the CATO standard are both produced under ISO 17034-compliant quality systems and are suitable for analytical method validation (AMV), quality control (QC) applications for ANDA submissions, and commercial production quality testing . This level of regulatory documentation differentiates perampanel-d5 from generic deuterated internal standards that may lack full characterization, stability data, or pharmacopeial traceability, which are mandatory for regulatory submission. Non-isotopic internal standards such as ketoprofen or rufinamide, while pharmacopeially defined, lack the isotopic labeling necessary for LC-MS/MS isotope dilution and are not accepted as SIL-IS in FDA-validated MS methods .

Reference Standard Regulatory Compliance Pharmacopeial Traceability

Perampanel-d5: Evidence-Based Application Scenarios for Scientific and Industrial Users


Therapeutic Drug Monitoring (TDM) of Perampanel in Pediatric and Adult Epilepsy Patients

Clinical laboratories and hospital pharmacy departments performing TDM of perampanel require a validated bioanalytical method capable of quantifying plasma concentrations in the range of 38.7–577.7 ng/mL as observed in treated patients . Perampanel-d5 is the specified SIL-IS in multiple FDA- and Chinese Pharmacopoeia-validated LC-MS/MS methods that achieve LLOQs of 0.5–1 ng/mL with accuracy of 92–113% and precision <7%, meeting regulatory acceptance criteria . The co-elution of perampanel-d5 (RT 2.32 min) with the analyte (RT 2.30 min) ensures matrix effect compensation, which is particularly critical in polytherapy patients receiving concomitant enzyme-inducing anti-seizure medications that alter plasma matrix composition . Procurement of the exact perampanel-d5 standard used in these validated methods is a prerequisite for method transfer and successful participation in external quality assessment (EQA) schemes.

Pharmacokinetic Drug–Drug Interaction Studies in Preclinical Models

Investigations of CYP3A4-mediated pharmacokinetic interactions—such as the effect of eslicarbazepine acetate on perampanel exposure in rats—require precise, reproducible quantification of perampanel across a wide concentration range (0.3–600 ng/mL) with high throughput . Liu et al. (2022) demonstrated that perampanel-d5 enabled detection of a 30.28% decrease in AUC₀→ₜ and a 46.94% decrease in Cmax of perampanel upon ESL co-administration, with accuracy, precision, recovery, and matrix effects all meeting FDA guidelines . The site-specific deuterium labeling on the phenyl ring ensures that the internal standard remains stable throughout sample preparation (liquid-liquid extraction with ethyl acetate), chromatographic separation (Titank C18, 2.1×50 mm, 3.0 μm), and MS/MS detection (ESI+ MRM), providing the reproducibility essential for detecting moderate pharmacokinetic changes with statistical confidence .

Bioequivalence Studies Supporting Generic Perampanel ANDA Submissions

Bioequivalence studies comparing test and reference perampanel formulations under fasting and fed conditions in healthy subjects require a fully validated LC-MS/MS method capable of processing hundreds of clinical samples with demonstrated extraction recovery, matrix effect control, and analyte stability . Zou and Gao (2022) successfully applied a perampanel-d5-based method to a randomized, open-label, two-period crossover bioequivalence study of 4 mg perampanel tablets, achieving inter-day precision of 3.1–3.8%, accuracy of 98.9–103.5%, and extraction recovery of 99.23–103.84% with no significant matrix effect . For ANDA submission, the internal standard must be a fully characterized reference material with traceability to USP or EP standards; perampanel-d5 from ISO 17034-certified suppliers meets this requirement and includes the comprehensive certificate of analysis necessary for the Chemistry, Manufacturing, and Controls (CMC) section of the dossier .

Free (Unbound) Perampanel Concentration Monitoring in Polytherapy Patients

When perampanel is co-administered with highly protein-bound anti-seizure medications such as valproic acid (VPA), monitoring free (unbound) perampanel concentrations provides a more clinically relevant exposure metric than total plasma concentration . Ma et al. (2024) established a centrifugal ultrafiltration–HPLC-MS/MS method using perampanel-d5 as the internal standard to determine free PER concentrations in pediatric epilepsy patients, demonstrating significantly elevated free PER concentrations with VPA co-therapy (9.87 ± 5.83 ng/mL) compared to non-VPA co-therapy (5.03 ± 4.57 ng/mL, p<0.05) . The use of perampanel-d5 SIL-IS was critical for correcting matrix effects introduced by the ultrafiltration step and the altered plasma protein composition, enabling accurate quantification of the low-concentration free fraction. This application is particularly relevant for clinical laboratories seeking to implement free drug TDM as a more individualized therapeutic monitoring strategy.

Quote Request

Request a Quote for Perampanel-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.